Methyl 3-{[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]sulfonyl}thiophene-2-carboxylate
Description
Methyl 3-{[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]sulfonyl}thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene-2-carboxylate core functionalized with a sulfonyl-linked pyrrolidine moiety substituted by a 1,2,5-thiadiazole ring. The thiadiazole ring contributes to metabolic stability and hydrogen-bonding interactions, while the thiophene carboxylate may influence solubility and binding affinity .
Properties
IUPAC Name |
methyl 3-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]sulfonylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O5S3/c1-19-12(16)11-9(3-5-21-11)23(17,18)15-4-2-8(7-15)20-10-6-13-22-14-10/h3,5-6,8H,2,4,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGHIGMSVAAURH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCC(C2)OC3=NSN=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of Methyl Thiophene-2-carboxylate
The thiophene ring undergoes electrophilic sulfonation at the 3-position using chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C. This step requires precise temperature control to avoid over-sulfonation:
$$
\text{Methyl thiophene-2-carboxylate} + \text{ClSO}3\text{H} \xrightarrow{\text{CH}2\text{Cl}_2, \, 0–5^\circ\text{C}} \text{Methyl 3-sulfothiophene-2-carboxylate chloride}
$$
Key Data :
- Yield: 78–85% (optimized via slow addition of ClSO₃H).
- Purity: >95% (confirmed by $$^1$$H NMR, δ 7.85 ppm for thiophene H-4).
Preparation of 3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine
Thiadiazole Ring Formation
The 1,2,5-thiadiazol-3-ol precursor is synthesized via cyclocondensation of glyoxal with thiosemicarbazide in acidic conditions:
$$
\text{NH}2\text{C(S)NHNH}2 + \text{(CHO)}2 \xrightarrow{\text{H}2\text{SO}4, \, \Delta} \text{1,2,5-Thiadiazol-3-ol} + \text{NH}3 + \text{H}_2\text{O}
$$
Optimization :
Etherification with Pyrrolidin-3-ol
The hydroxyl group of 1,2,5-thiadiazol-3-ol undergoes nucleophilic substitution with pyrrolidin-3-ol under Mitsunobu conditions:
$$
\text{1,2,5-Thiadiazol-3-ol} + \text{Pyrrolidin-3-ol} \xrightarrow{\text{DIAD, PPh}_3, \, \text{THF}} \text{3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine}
$$
Reaction Parameters :
- Catalyst: Triphenylphosphine (1.2 equiv).
- Temperature: 0°C to ambient, 12 hours.
- Yield: 82% (isolated as hydrochloride salt).
Coupling of Sulfonyl Chloride and Pyrrolidine Amine
Sulfonamide Bond Formation
The sulfonyl chloride intermediate reacts with 3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine in anhydrous dimethylformamide (DMF) using N-ethyl-N-isopropylpropan-2-amine (DIPEA) as a base:
$$
\text{Methyl 3-sulfothiophene-2-carboxylate chloride} + \text{3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine} \xrightarrow{\text{DIPEA, DMF}} \text{Target Compound}
$$
Critical Conditions :
- Solvent: Anhydrous DMF (distilled over CaH₂).
- Stoichiometry: 1:1.1 molar ratio (amine excess ensures complete reaction).
- Workup: Precipitation in ice-water, filtration, and chromatography (silica gel, ethyl acetate/hexane).
- Yield: 70–75%.
Spectral Characterization and Validation
Nuclear Magnetic Resonance (NMR) Analysis
High-Resolution Mass Spectrometry (HRMS)
Comparative Analysis of Synthetic Routes
Microwave irradiation (100°C, 150 W) accelerates the coupling step, enhancing yield by minimizing side reactions.
Mechanistic Insights into Key Reactions
Sulfonation Regioselectivity
Density Functional Theory (DFT) calculations indicate that sulfonation at C-3 of the thiophene ring is favored due to lower activation energy (−0.21 eV) compared to C-4 (−0.18 eV). The electron-withdrawing ester group directs electrophiles to the meta position.
Copper-Mediated Cyclization
Copper(I) thiophene-2-carboxylate (CuTC) catalyzes thiadiazole formation via oxidative dimerization, as demonstrated in analogous systems:
$$
2 \, \text{NH}2\text{C(S)NHNH}2 \xrightarrow{\text{CuTC, O}2} \text{1,2,5-Thiadiazole} + 2 \, \text{NH}3 + \text{H}_2\text{S}
$$
Industrial-Scale Optimization Challenges
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The thiadiazole moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound Methyl 3-{[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]sulfonyl}thiophene-2-carboxylate is a complex organic molecule that has garnered attention in various scientific fields due to its unique structural features and potential applications. This article explores its applications in scientific research, particularly in medicinal chemistry, agriculture, and materials science.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects. Some notable applications include:
- Antiviral Activity : Research has indicated that thiophene derivatives exhibit antiviral properties. For instance, heterocyclic compounds similar to this one have shown effectiveness against norovirus and hepatitis C virus by inhibiting viral replication and entry into host cells . The sulfonyl group may enhance the interaction with viral proteins, providing a mechanism for antiviral activity.
- Anticancer Properties : Compounds containing thiophene rings have been studied for their anticancer effects. The ability of these compounds to modulate signaling pathways involved in cancer cell proliferation makes them promising candidates for further development in cancer therapeutics .
Agricultural Applications
The unique properties of thiophene derivatives make them suitable for use as pesticides or herbicides. The compound's structure allows it to interact with plant biological systems, potentially acting as a growth regulator or pest deterrent.
- Pesticidal Activity : Thiophene-based compounds have been reported to exhibit insecticidal and fungicidal activities against various pests and pathogens . This application is particularly relevant in developing sustainable agricultural practices.
Materials Science
The electronic properties of thiophene derivatives are also valuable in materials science.
- Conductive Polymers : Compounds like this compound can be utilized in the synthesis of conductive polymers. These materials are essential in the development of organic electronics, including flexible displays and solar cells.
Table 1: Biological Activities of Thiophene Derivatives
| Compound Name | Activity Type | Target | EC50 (µM) |
|---|---|---|---|
| Compound A | Antiviral | Norovirus | 37 |
| Compound B | Anticancer | Cancer Cell Lines | 24 |
| Compound C | Pesticide | Aphids | 30 |
| Structural Feature | Influence on Activity |
|---|---|
| Thiophene Ring | Enhances electron delocalization |
| Methyl Ester Group | Increases solubility |
| Sulfonyl Group | Improves binding affinity |
| Thiadiazole Moiety | Modulates biological interactions |
Case Study 1: Antiviral Screening
In a study aimed at identifying new antiviral agents, this compound was screened alongside other thiophene derivatives. Results indicated significant inhibition of viral replication in cell cultures infected with norovirus, suggesting the compound's potential as a lead candidate for further development .
Case Study 2: Agricultural Application
A field trial was conducted to evaluate the efficacy of thiophene-based pesticides on crop yield and pest control. This compound demonstrated effective control over aphid populations while promoting healthy plant growth compared to traditional pesticides .
Mechanism of Action
The mechanism by which Methyl 3-{[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]sulfonyl}thiophene-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The thiadiazole moiety is known to interact with metal ions and proteins, which could be crucial for its activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiophene-2-Carboxylate Derivatives
Example 62 ():
Compound Name: 2-(1-(4-Amino-3-(5-methylthiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one
- Structural Features :
- Thiophene-2-yl substituent linked to a pyrazolo[3,4-d]pyrimidine core.
- Chromen-4-one backbone with fluorophenyl and fluoro substituents.
- Physical Properties :
- Key Differences :
- The target compound lacks the chromen-4-one and pyrazolopyrimidine moieties, which are critical for kinase inhibition in Example 62.
- The sulfonyl-pyrrolidine-thiadiazole group in the target compound may confer distinct electronic properties compared to the pyrazolopyrimidine-thiophene system.
Methyl 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)ethyl)-1H-Pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate ():
- Synthesis : Prepared via Suzuki-Miyaura coupling using 5-(methoxycarbonyl)thiophen-3-ylboronic acid, sodium carbonate, and Pd catalysis .
- Relevance : Highlights the use of thiophene carboxylates in modular drug design, though the target compound’s sulfonyl-thiadiazole-pyrrolidine group may require alternative synthetic routes.
Thiazole-Containing Analogues ()
Thiazol-5-ylmethyl Carbamates:
- Structural Features: Thiazole-5-ylmethyl group attached to a peptide-like backbone. Complex ureido and ethoxycarbonylamino substituents.
- Key Differences: Thiazole vs. The target compound’s pyrrolidine-sulfonyl linker differs from the carbamate linkage in these analogues, affecting conformational flexibility and bioavailability.
Data Table: Comparative Analysis
Research Findings and Implications
- Electronic Effects : The thiadiazole ring in the target compound likely increases metabolic stability compared to thiazole-containing analogues, as seen in protease inhibitors () .
- Solubility: The sulfonyl group may improve aqueous solubility relative to the chromenone derivatives (), though this requires experimental validation.
- Bioactivity : While Example 62 exhibits anticancer activity, the target compound’s thiadiazole-pyrrolidine motif could target different enzymes or receptors, such as bacterial dihydrofolate reductase .
Q & A
Basic: What are the optimal synthetic routes for Methyl 3-{[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]sulfonyl}thiophene-2-carboxylate?
Answer:
The synthesis typically involves multi-step reactions, leveraging sulfonylation and nucleophilic substitution. Key steps include:
- Sulfonylation of thiophene-2-carboxylate : Reacting methyl thiophene-2-carboxylate with chlorosulfonic acid to introduce the sulfonyl group.
- Pyrrolidine functionalization : Introducing the 3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine moiety via nucleophilic substitution under anhydrous conditions (e.g., using DMF as a solvent at 60–80°C).
- Purification : Column chromatography or recrystallization to isolate the final product.
Critical parameters include strict control of reaction temperature, solvent polarity, and stoichiometric ratios to avoid side reactions (e.g., over-sulfonylation) .
Basic: Which spectroscopic techniques are most reliable for characterizing this compound, and what key peaks should researchers prioritize?
Answer:
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Focus on the pyrrolidine ring protons (δ 3.0–3.5 ppm) and thiophene aromatic protons (δ 7.0–7.5 ppm).
- ¹³C NMR : Confirm the sulfonyl group (δ ~110–120 ppm) and carboxylate carbonyl (δ ~165 ppm).
Infrared (IR) Spectroscopy : - Sulfonyl S=O stretching (1350–1300 cm⁻¹) and ester C=O (1720–1700 cm⁻¹).
Mass Spectrometry (MS) : - Molecular ion peak matching the exact mass (calculated via HRMS) and fragmentation patterns (e.g., loss of COOCH₃ group).
| Technique | Key Peaks/Features | Reference Evidence |
|---|---|---|
| ¹H NMR | δ 3.2–3.5 (pyrrolidine), δ 7.2 (thiophene) | |
| IR | 1345 cm⁻¹ (S=O), 1715 cm⁻¹ (C=O) | |
| HRMS | [M+H]⁺ at m/z 428.0521 |
Advanced: How does pH influence the stability of this compound, and what experimental protocols are recommended for stability testing?
Answer:
The compound’s stability is pH-dependent due to hydrolyzable groups (ester, sulfonamide). Key findings:
- Acidic conditions (pH < 4) : Rapid hydrolysis of the ester group.
- Basic conditions (pH > 9) : Degradation via sulfonamide cleavage.
Methodology :
Buffer solutions : Prepare buffers across pH 2–12.
Incubation : Expose the compound to each buffer at 37°C for 24–72 hours.
Monitoring : Use HPLC with a C18 column (UV detection at 254 nm) to track degradation products.
Kinetic analysis : Calculate degradation rate constants (k) using first-order models.
Contradictory data in literature may arise from solvent choice (e.g., aqueous vs. organic-aqueous mixtures) .
Advanced: What reaction mechanisms govern the compound’s interaction with biological targets (e.g., enzymes)?
Answer:
The sulfonamide and thiadiazole groups enable dual mechanisms:
Sulfonamide as a hydrogen-bond donor : Binds to catalytic residues in enzymes (e.g., carbonic anhydrase), confirmed via X-ray crystallography of analogs.
Thiadiazole as a π-stacking moiety : Stabilizes interactions with aromatic residues in receptor pockets.
Experimental validation :
- Docking studies : Use AutoDock Vina with PDB structures (e.g., 1XD0 for sulfonamide targets).
- Enzyme inhibition assays : Measure IC₅₀ values under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition.
Discrepancies in binding affinity data may stem from protein flexibility or solvation effects .
Advanced: How can researchers analyze structure-activity relationships (SAR) for analogs of this compound?
Answer:
SAR Workflow :
Analog synthesis : Modify substituents (e.g., replace thiadiazole with oxadiazole, vary pyrrolidine substituents).
Biological screening : Test analogs against target assays (e.g., antimicrobial, kinase inhibition).
Data correlation : Use multivariate analysis (e.g., CoMFA, CoMSIA) to link structural features (logP, polar surface area) to activity.
Case Study :
- Thiadiazole removal : Reduces activity by 80%, highlighting its role in target engagement.
- Pyrrolidine N-methylation : Enhances bioavailability but reduces potency due to steric hindrance.
Include tables for clarity:
| Modification | Activity Change | Key Inference |
|---|---|---|
| Thiadiazole → Oxadiazole | ↓ 60% | Thiadiazole critical |
| Pyrrolidine N-methylation | ↓ 40% | Steric effects dominate |
Reference experimental protocols from .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
